molecular formula C17H18N2O2S B11987958 4-methyl-N'-[(E,2E)-1-methyl-3-phenyl-2-propenylidene]benzenesulfonohydrazide CAS No. 17336-65-1

4-methyl-N'-[(E,2E)-1-methyl-3-phenyl-2-propenylidene]benzenesulfonohydrazide

Cat. No.: B11987958
CAS No.: 17336-65-1
M. Wt: 314.4 g/mol
InChI Key: ILXDPISQYSFQJZ-LNCIWOMLSA-N
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Description

4-methyl-N’-[(E,2E)-1-methyl-3-phenyl-2-propenylidene]benzenesulfonohydrazide is an organic compound with the molecular formula C23H24N4O4S2 It is a member of the sulfonohydrazide family, characterized by the presence of a sulfonyl group attached to a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N’-[(E,2E)-1-methyl-3-phenyl-2-propenylidene]benzenesulfonohydrazide typically involves the condensation reaction between 4-methylbenzenesulfonylhydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N’-[(E,2E)-1-methyl-3-phenyl-2-propenylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N’-[(E,2E)-1-methyl-3-phenyl-2-propenylidene]benzenesulfonohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N’-[(E,2E)-1-methyl-3-phenyl-2-propenylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its sulfonyl group can interact with nucleophilic sites on proteins, leading to enzyme inhibition. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N’-[(E,2E)-1-methyl-3-phenyl-2-propenylidene]benzenesulfonohydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications set it apart from other similar compounds .

Properties

CAS No.

17336-65-1

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

4-methyl-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzenesulfonamide

InChI

InChI=1S/C17H18N2O2S/c1-14-8-12-17(13-9-14)22(20,21)19-18-15(2)10-11-16-6-4-3-5-7-16/h3-13,19H,1-2H3/b11-10+,18-15+

InChI Key

ILXDPISQYSFQJZ-LNCIWOMLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C=CC2=CC=CC=C2

Origin of Product

United States

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